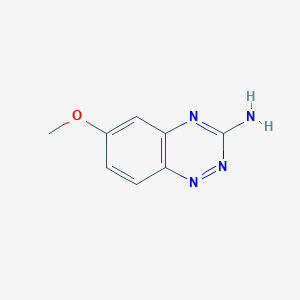

1,2,4-Benzotriazin-3-amine, 6-methoxy-

Description

Historical Context and Significance of the 1,2,4-Benzotriazine (B1219565) Scaffold

The exploration of benzotriazine chemistry dates back to the late 19th century. These compounds have since become prominent heterocyclic substructures found in numerous pharmacologically active molecules. The 1,2,4-benzotriazine scaffold, in particular, is of significant interest due to its presence in compounds exhibiting a range of biological effects, including antitumor, antimicrobial, and anti-inflammatory properties. The versatility of the 1,2,4-benzotriazine ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.

Structural Classification within 1,2,4-Benzotriazine Derivatives

Derivatives of 1,2,4-benzotriazine can be broadly categorized based on the nature and position of their substituents. Common classifications include:

3-Amino-1,2,4-benzotriazines: This class is characterized by an amino group at the 3-position of the triazine ring. These compounds have been investigated for their potential as kinase inhibitors.

3-Aryl-1,2,4-benzotriazines: Featuring an aryl substituent at the 3-position, these derivatives have been explored for various medicinal applications.

1,2,4-Benzotriazine N-oxides: The introduction of an N-oxide moiety, particularly at the 1- and/or 4-positions, has been a key strategy in the development of hypoxia-selective anticancer agents. Tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a well-known example from this class.

1,2,4-Benzotriazin-3-amine, 6-methoxy- falls within the class of 3-amino-1,2,4-benzotriazines, with a methoxy (B1213986) group substitution on the benzene (B151609) ring at the 6-position.

Specific Focus on 1,2,4-Benzotriazin-3-amine, 6-methoxy- as a Representative Analogue

While the broader class of 1,2,4-benzotriazines is well-documented, detailed research findings specifically for 1,2,4-Benzotriazin-3-amine, 6-methoxy- are not extensively available in the public domain. However, the study of closely related analogues provides valuable insights into its potential properties and significance.

Research on the isomeric 1,2,3-benzotriazine (B1250035) scaffold has demonstrated that methoxy substitution can be a key determinant of biological activity. For instance, a series of novel 4-(substituted anilino)-6-methoxy-1,2,3-benzotriazines were synthesized and evaluated for their antitumor activities. The presence of the 6-methoxy group was a common feature among these compounds, which were designed based on the structures of known kinase inhibitors. ontosight.ainih.gov

The following table summarizes the characterization of some of these 6-methoxy-1,2,3-benzotriazine derivatives, highlighting the influence of various substituents on their physical properties.

| Compound ID | Substituent at C4 | Molecular Formula | Melting Point (°C) |

| 8e | 4-Chloroanilino | C₁₉H₂₁ClN₄O₂ | 213 |

| 8f | 3-Trifluoromethoxyanilino | C₂₀H₂₁F₃N₄O₃ | 181-183 |

| 8g | 4-Trifluoromethoxyanilino | C₂₀H₂₁F₃N₄O₃ | 230-232 |

| 8m | 3-Chloro-4-fluoroanilino | C₁₆H₁₄ClFN₄O₂ | - |

Data derived from a study on 1,2,3-benzotriazine derivatives and presented here for contextual understanding of methoxy-substituted benzotriazines. ontosight.ai

In the context of the 1,2,4-benzotriazine scaffold, a study on 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents investigated analogues of tirapazamine, including a 6-methoxy derivative. While this is the N-oxide version of the compound of interest, the findings offer a glimpse into the potential reactivity of such molecules.

The study explored the mechanism of how these compounds produce oxidizing radicals following one-electron reduction. The radical anions of these compounds were found to undergo protonation, and their physicochemical properties were quantified.

| Compound | Radical pK(r) | Rate Constant (s⁻¹) at pH 7 |

| Tirapazamine | 6.19 ± 0.05 | 112 ± 23 |

| 6-methoxy analogue | 6.10 ± 0.03 | 777 ± 12 |

| 7-dimethylamino analogue | 6.45 ± 0.04 | 1120 ± 29 |

| 8-methyl analogue | 6.60 ± 0.04 | 825 ± 89 |

Data from a study on 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues, where the 6-methoxy analogue is a closely related N-oxide of the subject of this article.

These findings suggest that the 6-methoxy substitution influences the electronic properties and reactivity of the 1,2,4-benzotriazine ring system. Further research is warranted to isolate and characterize 1,2,4-Benzotriazin-3-amine, 6-methoxy- and to fully elucidate its chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)10-8(9)12-11-6/h2-4H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVBBCUJIKGSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619916 | |

| Record name | 6-Methoxy-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116510-28-2 | |

| Record name | 6-Methoxy-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Benzotriazin 3 Amine, 6 Methoxy and Its Precursors/analogues

Established Synthetic Routes to the 1,2,4-Benzotriazine (B1219565) Nucleus

The foundational 1,2,4-benzotriazine structure can be assembled through several reliable synthetic strategies. These methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions Involving 2-Nitroaniline (B44862) Derivatives

A primary and well-established method for constructing the 1,2,4-benzotriazine core involves the reductive cyclization of 2-nitroaniline derivatives. This approach typically begins with the reaction of a 2-nitroaniline with a reagent that introduces the remaining nitrogen and carbon atoms of the triazine ring.

One common pathway involves the reduction of (2-nitrophenyl)hydrazones. For instance, the reduction of a 2-nitrophenylhydrazone, often derived from a ketone, leads to the formation of an intermediate 2-aminophenylhydrazone. nih.gov This intermediate can then undergo intramolecular cyclization. The initial reduction of the nitro group to an amino group is a key step, which is then followed by a nucleophilic attack of the newly formed amino group onto the hydrazone carbon. nih.gov Subsequent air oxidation of the resulting tetrahydrobenzotriazine yields the aromatic 3,4-dihydro-1,2,4-benzotriazine. nih.gov

Another variation involves the reaction of substituted 2-nitroanilines with cyanamide (B42294) under acidic conditions to yield 2-nitrophenylguanidines. scispace.com These intermediates can then be cyclized to form 3-amino-1,2,4-benzotriazine 1-oxides. scispace.com The N-oxide can be subsequently removed through catalytic hydrogenation to yield the desired 1,2,4-benzotriazine. scispace.com

Nucleophilic Substitution and Subsequent Ring Closure Strategies

Alternative strategies for the synthesis of the 1,2,4-benzotriazine nucleus employ nucleophilic substitution reactions on ortho-substituted benzene rings, followed by a ring closure step. These methods offer versatility in introducing various substituents onto the benzotriazine core.

A notable example is the copper-catalyzed coupling of o-haloacetanilides with N-Boc hydrazine (B178648). organic-chemistry.org This reaction forms a key intermediate which, after oxidation, yields an azo compound. The final steps involve the deprotection of the Boc group with trifluoroacetic acid (TFA) and an in situ cyclization to afford the 1,2,4-benzotriazine ring system. scispace.comorganic-chemistry.org This method is advantageous due to its mild reaction conditions. researchgate.net

Another approach involves the reaction of 2-nitrofluorobenzene with acylhydrazines. researchgate.net The fluorine atom is displaced by the hydrazine, and subsequent reduction of the nitro group to an amine is followed by acid-catalyzed cyclization and oxidation to yield the 3-substituted-1,2,4-benzotriazine. scispace.comresearchgate.net

Targeted Synthesis of 1,2,4-Benzotriazin-3-amine, 6-methoxy- and Analogues

The specific synthesis of 1,2,4-benzotriazin-3-amine, 6-methoxy- requires methods that can precisely place the methoxy (B1213986) group at the 6-position and the amine group at the 3-position.

Strategies for Introducing the 6-Methoxy Substituent

The 6-methoxy substituent is typically introduced by starting with a precursor that already contains the methoxy group at the desired position on the benzene ring. The synthesis of 6,7-disubstituted-5-alkoxy-3-amino-1,2,4-benzotriazines often begins with a correspondingly substituted aniline (B41778) derivative. scispace.comresearchgate.net For the target compound, a common starting material would be 4-methoxy-2-nitroaniline.

The synthesis of 3-amino-7-(4-methoxybutoxy)-1,2,4-benzotriazine 1,4-dioxide, an analogue, starts from 4-(4-methoxybutoxy)-2-nitroaniline, which is converted to the corresponding benzotriazine 1-oxide. scispace.com This highlights the strategy of incorporating the alkoxy substituent into the initial aniline precursor.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methoxy-2-nitroaniline | 1. Cyanamide, Acid 2. Cyclization 3. Reduction | 6-Methoxy-1,2,4-benzotriazin-3-amine | scispace.com |

| 4-(4-Methoxybutoxy)-2-nitroaniline | Conversion to benzotriazine 1-oxide, then oxidation | 3-Amino-7-(4-methoxybutoxy)-1,2,4-benzotriazine 1,4-dioxide | scispace.com |

Approaches for 3-Amine Derivatization and Analogue Synthesis

The 3-amino group on the 1,2,4-benzotriazine ring is a versatile handle for creating a wide array of analogues. The synthesis of 3-amino-1,2,4-benzotriazines can be achieved directly through methods like the cyclization of 2-nitrophenylguanidines. scispace.com

Once the 3-amino-1,2,4-benzotriazine scaffold is in place, the amino group can be further functionalized. For example, 3-chloro or 3-iodo-1,2,4-benzotriazines, synthesized from 2-nitroaniline in several steps, can serve as precursors. researchgate.net These halogenated benzotriazines can undergo nucleophilic aromatic substitution with various amines to yield a diverse range of C(3)-substituted derivatives. researchgate.net

Furthermore, 3-amino-1,2,4-benzotriazine N-oxides can be diazotized to form 3-hydroxy-1,2,4-benzotriazine (B8443603) N-oxides, which can then be converted into other 3-substituted-amino derivatives. scispace.com

Advanced Synthetic Techniques in 1,2,4-Benzotriazine Chemistry

Modern synthetic chemistry has introduced advanced techniques that offer improvements in efficiency, yield, and environmental impact for the synthesis of 1,2,4-benzotriazines.

One such advancement is the use of solid-phase synthesis. This technique allows for the intramolecular cyclization of solid-supported 2-hydrazidoanilines to produce novel 1,2,4-benzotriazines, which can be beneficial for creating libraries of compounds. researchgate.net

Photochemical reactions are also emerging as a powerful tool. A novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones involves the photocyclization of acyclic aryl triazine precursors using violet light. nih.gov This method, often performed in a continuous flow reactor, can provide excellent yields in short reaction times without the need for additives or photocatalysts. nih.gov

Additionally, metal-catalyzed reactions, such as palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide, provide alternative routes to benzotriazin-4(3H)-ones. nih.gov Copper-catalyzed reactions have also proven effective, for instance, in the intermolecular N-arylation of 2-iodoaniline (B362364) and hydrazonoyl chlorides to produce benzotriazine derivatives in good yields under mild conditions. researchgate.net

| Technique | Description | Advantages | Reference |

| Solid-Phase Synthesis | Intramolecular cyclization of resin-bound 2-hydrazidoanilines. | High-throughput synthesis, simplified purification. | researchgate.net |

| Photochemical Cyclization | Violet light-mediated cyclization of aryl triazines in a flow reactor. | High yields, short reaction times, catalyst-free. | nih.gov |

| Metal-Catalyzed Coupling/Annulation | Copper or Palladium-catalyzed reactions to form the triazine ring. | Mild conditions, good yields, functional group tolerance. | researchgate.netnih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of functionalized aromatic heterocycles, including the 1,2,4-benzotriazine scaffold. The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate, has been effectively utilized for the synthesis of precursors to various 1,2,4-benzotriazine analogues. wikipedia.org This methodology is particularly valuable for introducing alkyl or allyl groups at the 3-position of the benzotriazine ring, a key step in building a diverse library of compounds for structure-activity relationship (SAR) studies. nih.gov

The typical protocol involves the reaction of a 3-chloro-1,2,4-benzotriazine (B3058768) 1-oxide with an organostannane reagent in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govscispace.com Research has shown that this reaction can be applied to a variety of substituted 3-chloro-1,2,4-benzotriazines, including those with alkoxy groups on the benzo ring, which are direct precursors to compounds like 6-methoxy-1,2,4-benzotriazin-3-amine. scispace.com

However, the efficiency of the Stille coupling can be influenced by the electronic nature of substituents on the benzotriazine core. The presence of electron-donating groups on the benzo ring has been observed to inhibit the reaction, leading to lower yields. nih.gov This has prompted investigations into optimizing reaction conditions and exploring alternative coupling partners to overcome these limitations. nih.gov

| Precursor | Coupling Partner | Catalyst / Conditions | Product | Yield (%) | Reference |

| 3-Chloro-7-methoxy-1,2,4-benzotriazine 1-oxide | Et₄Sn | Pd(PPh₃)₄, DME, reflux | 3-Ethyl-7-methoxy-1,2,4-benzotriazine 1-oxide | 11 | nih.gov |

| 3-Chloro-1,2,4-benzotriazine 1-oxide | Et₄Sn | Pd(PPh₃)₄, DME, reflux | 3-Ethyl-1,2,4-benzotriazine 1-oxide | 75 | nih.gov |

| 3-Chloro-7-methyl-1,2,4-benzotriazine 1-oxide | Et₄Sn | Pd(PPh₃)₄, DME, reflux | 3-Ethyl-7-methyl-1,2,4-benzotriazine 1-oxide | 60 | nih.gov |

| 3-Chloro-7-fluoro-1,2,4-benzotriazine 1-oxide | Et₄Sn | Pd(PPh₃)₄, DME, reflux | 3-Ethyl-7-fluoro-1,2,4-benzotriazine 1-oxide | 78 | nih.gov |

Microwave-Assisted Synthesis Protocols

To address some of the limitations of conventional heating methods, such as long reaction times and inhibition by certain functional groups, microwave-assisted synthesis has emerged as a powerful tool in the preparation of 1,2,4-benzotriazine derivatives. nih.gov Microwave irradiation can significantly accelerate chemical reactions by directly and efficiently heating the reactants and solvent. mdpi.commdpi.com This technology offers advantages such as higher yields, shorter reaction times, and often cleaner reaction profiles. mdpi.com

In the context of the Stille coupling for 3-alkyl-1,2,4-benzotriazine 1-oxides, the application of microwave-assisted protocols has led to dramatically improved yields, particularly for substrates that react poorly under traditional reflux conditions. nih.gov For instance, the coupling of 3-chloro-1,2,4-benzotriazine 1-oxides, which was previously hampered by electron-donating substituents, saw consistently superior yields when performed under microwave irradiation compared to conventional heating. nih.gov This enhancement has broadened the scope of accessible substituted benzotriazines, facilitating more extensive SAR studies and enabling efficient, scalable syntheses. nih.gov

| Reactants | Method | Time | Yield (%) | Reference |

| 3-Chloro-7-methoxy-1,2,4-benzotriazine 1-oxide + Et₄Sn | Conventional (Reflux) | 20 h | 11 | nih.gov |

| 3-Chloro-7-methoxy-1,2,4-benzotriazine 1-oxide + Et₄Sn | Microwave | 30 min | 61 | nih.gov |

| 3-Chloro-7-(N,N-dimethylamino)-1,2,4-benzotriazine 1-oxide + Et₄Sn | Conventional (Reflux) | 20 h | 0 | nih.gov |

| 3-Chloro-7-(N,N-dimethylamino)-1,2,4-benzotriazine 1-oxide + Et₄Sn | Microwave | 30 min | 50 | nih.gov |

Oxidative Transformation Methods for N-Oxides

The N-oxide functional group is a critical feature of many biologically active 1,2,4-benzotriazines, including the well-known hypoxia-activated anticancer agent tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) and its analogues. ubc.canih.gov The synthesis of these N-oxides is achieved through the direct oxidation of the nitrogen atoms in the triazine ring.

Substituted 3-amino-1,2,4-benzotriazines can be oxidized to their corresponding 1-oxides, 2-oxides, or 1,4-dioxides using various oxidizing agents. scispace.comresearchgate.net Common reagents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid (TFPAA). scispace.comresearchgate.net The choice of oxidant and reaction conditions can allow for selective oxidation to achieve the desired N-oxide isomer. For example, the oxidation of 3-amino or 3-methyl-1,2,4-benzotriazine with m-CPBA can yield a mixture of N-oxide analogues. scispace.comresearchgate.net

The synthesis of 1,4-dioxides, such as the 6-methoxy analogue of tirapazamine, typically involves the oxidation of the corresponding 1-oxide precursor. scispace.comnih.gov These oxidative transformations are fundamental for accessing the final active compounds, as the 1,4-dioxide structure is often essential for the desired mechanism of action, such as bioreductive activation under hypoxic conditions. ubc.canih.gov

| Substrate | Oxidizing Agent | Product(s) | Reference |

| 3-Amino-1,2,4-benzotriazine | m-CPBA | 3-Amino-1,2,4-benzotriazine 1-oxide, 2-oxide, 1,4-dioxide | scispace.com, researchgate.net |

| Substituted 3-amino-1,2,4-benzotriazine 1-oxides | Peracetic acid or TFPAA | Substituted 3-amino-1,2,4-benzotriazine 1,4-dioxides | scispace.com, researchgate.net |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) | (Bioreduction product) | 3-Amino-1,2,4-benzotriazine 1-oxide and 4-oxide | nih.gov |

Reaction Mechanisms and Chemical Transformations of the 1,2,4 Benzotriazin 3 Amine, 6 Methoxy System

Electron Transfer and Radical Chemistry

The transformation of the 6-methoxy-3-amino-1,2,4-benzotriazine 1,4-dioxide initiates with a one-electron reduction, leading to the formation of various radical species. This process is fundamental to understanding the subsequent chemical pathways.

The principal pathway following the one-electron reduction of 6-methoxy-3-amino-1,2,4-benzotriazine 1,4-dioxide is the formation of a radical anion. ubc.canih.govresearchgate.net This initial intermediate is not stable and rapidly participates in a protonation equilibrium, especially under physiological pH conditions. ubc.canih.govresearchgate.net The resulting protonated radical anion undergoes a subsequent unimolecular reaction. ubc.canih.govresearchgate.net This reaction is proposed to be the elimination of a water molecule, which transforms the initial reduction intermediate into a more stable benzotriazinyl radical. This benzotriazinyl radical is considered a key intermediate in the chemical transformations of the system. ubc.canih.govresearchgate.net Ultimately, these intermediate radicals undergo dismutation, yielding a final mixture that includes the parent 1,4-dioxide compound and its two-electron reduced counterpart, 3-amino-6-methoxy-1,2,4-benzotriazine 1-oxide. ubc.canih.govresearchgate.net

The central benzotriazinyl radical of the 6-methoxy- system can be generated through two distinct routes: the one-electron reduction of 3-amino-6-methoxy-1,2,4-benzotriazine 1,4-dioxide followed by the loss of water, and the one-electron oxidation of the corresponding 3-amino-6-methoxy-1,2,4-benzotriazine 1-oxide. ubc.canih.gov Spectroscopic analysis confirms that a common benzotriazinyl radical is formed via both pathways. ubc.canih.gov

Pulse radiolysis studies have been employed to characterize these transient species. ubc.ca Upon reduction of the 6-methoxy derivative, the initial radical spectrum exhibits a peak near 350 nm. ubc.ca This species then decays, leading to the formation of an intermediate spectrum characterized by a decreased peak at 350 nm and a new shoulder appearing around 400 nm, which is attributed to the benzotriazinyl radical. ubc.ca

Following its formation, the radical anion of 6-methoxy-3-amino-1,2,4-benzotriazine 1,4-dioxide engages in a rapid protonation equilibrium. ubc.canih.govresearchgate.net The pK(r), or the pKa of the radical anion, has been determined by measuring changes in absorption spectra as a function of pH. ubc.canih.govresearchgate.net For the 6-methoxy substituted compound, this value was found to be 6.10. ubc.canih.govresearchgate.net This indicates that at a pH below 6.10, the protonated radical species is the predominant form. ubc.ca Conductivity measurements support this finding; at a pH of 4.5, no net change in conductance was observed following the one-electron reduction, which is consistent with the protonation of the initially formed radical anion. ubc.canih.govresearchgate.net

| Compound | Substituent | pK(r) Value |

|---|---|---|

| Tirapazamine (B611382) | None | 6.19 ± 0.05 |

| 6-methoxy- derivative | 6-OCH₃ | 6.10 ± 0.03 |

| 7-dimethylamino- derivative | 7-N(CH₃)₂ | 6.45 ± 0.04 |

| 8-methyl- derivative | 8-CH₃ | 6.60 ± 0.04 |

The kinetics of the decay of the reduced species have been quantified. The one-electron reduced species of 6-methoxy-3-amino-1,2,4-benzotriazine 1,4-dioxide undergoes a first-order, or unimolecular, reaction. ubc.canih.govresearchgate.net This reaction corresponds to the conversion of the protonated radical anion to the benzotriazinyl radical. At pH 7, the rate constant for this unimolecular reaction is significantly faster for the 6-methoxy derivative compared to the unsubstituted parent compound, tirapazamine. ubc.canih.govresearchgate.net

In addition to the unimolecular pathway, the radical anions can also decay via a second-order, or bimolecular, process known as dismutation (or disproportionation). This reaction involves two radical anions reacting to regenerate the parent compound and the two-electron reduced product.

| Compound | Substituent | Unimolecular Rate Constant (k) in s⁻¹ |

|---|---|---|

| Tirapazamine | None | 112 ± 23 |

| 6-methoxy- derivative | 6-OCH₃ | 777 ± 12 |

| 7-dimethylamino- derivative | 7-N(CH₃)₂ | 1120 ± 29 |

| 8-methyl- derivative | 8-CH₃ | 825 ± 89 |

Redox Chemistry and Potentials

The redox properties of the 1,2,4-benzotriazin-3-amine, 6-methoxy- system are crucial to its chemical reactivity. The one-electron reduction potential is a key parameter that governs the initial activation step.

The one-electron reduction potential of the oxidizing benzotriazinyl radicals has been determined by establishing redox equilibria with reference compounds. ubc.canih.gov For the series of substituted 3-amino-1,2,4-benzotriazine 1-oxides, the one-electron reduction potentials of the corresponding benzotriazinyl radicals were found to range from 0.94 to 1.31 V. ubc.canih.gov These values indicate that the benzotriazinyl radicals are potent oxidizing species. ubc.ca The specific reduction potential for the radical derived from the 6-methoxy- system falls within this range and is influenced by the electron-donating nature of the methoxy (B1213986) group.

Influence of Substituents on Redox Behavior

The electronic nature of substituents on the 1,2,4-benzotriazine (B1219565) ring system profoundly impacts its redox properties. The 6-methoxy group, being electron-donating in nature, plays a significant role in modulating the electron affinity and redox potential of the molecule. Studies on related 3-amino-1,2,4-benzotriazine 1,4-dioxide systems, including tirapazamine and its analogues, provide critical insights into these effects.

Upon one-electron reduction, these compounds form radical anions that subsequently undergo protonation. The pKr (the pKa of the radical) for the 6-methoxy analogue of tirapazamine was determined to be 6.10 ± 0.03, slightly lower than that of the parent compound (pKr = 6.19 ± 0.05). nih.govubc.ca This indicates that the methoxy substituent influences the basicity of the resulting radical anion.

Furthermore, the substituent affects the stability and subsequent reactions of the reduced species. The one-electron reduced species of the 6-methoxy analogue undergoes a first-order reaction, believed to be the conversion to an oxidizing benzotriazinyl radical, at a significantly faster rate than the unsubstituted parent compound. nih.govubc.ca This highlights the electronic influence of the methoxy group on the kinetics of radical transformation. The one-electron reduction potential of the oxidizing radical formed from the 6-methoxy derivative is part of a range from 0.94 to 1.31 V observed for various analogues. nih.govubc.ca

In a broader context, the redox potential of heterocyclic systems is predictably altered by substituents. Electron-donating groups like methoxy generally make oxidation easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential). nih.gov Conversely, for reduction processes, electron-donating groups make the potential more negative, while electron-withdrawing groups make it less negative. acs.orgresearchgate.net This principle is fundamental to understanding the electrochemical behavior of the 6-methoxy-1,2,4-benzotriazin-3-amine system.

| Substituent at Position 6 | Radical pKr | First-Order Rate Constant at pH 7 (s-1) |

|---|---|---|

| H (Tirapazamine) | 6.19 ± 0.05 | 112 ± 23 |

| Methoxy | 6.10 ± 0.03 | 777 ± 12 |

Diversification via Chemical Reactivity

The 1,2,4-benzotriazin-3-amine, 6-methoxy- scaffold is a valuable platform for chemical diversification due to the reactivity of both the heterocyclic core and its appended functional groups.

Nucleophilic Additions and Intramolecular Cyclocondensation Reactions

The 1,2,4-benzotriazine ring system and its precursors are amenable to nucleophilic attack and subsequent cyclization reactions, leading to a variety of fused and spirocyclic heterocyclic structures. A common synthetic route to 3,4-dihydro-1,2,4-benzotriazines involves the initial reduction of a 2-nitrophenylhydrazone to the corresponding 2-aminophenylhydrazone. nih.gov This intermediate then undergoes an intramolecular nucleophilic attack by the newly formed amino group onto the hydrazone carbon, forming a 1,2,3,4-tetrahydrobenzotriazine. nih.govscispace.com Subsequent oxidation yields the dihydrobenzotriazine product. scispace.com

This general mechanism highlights the potential for the 3-amino group and the nitrogen atoms within the benzotriazine ring of 6-methoxy-1,2,4-benzotriazin-3-amine to participate in similar intramolecular cyclocondensation reactions with appropriately positioned electrophilic centers, providing a pathway to more complex, polycyclic systems. The electron-donating 6-methoxy group can influence the nucleophilicity of the ring and its attached amino group, thereby modulating the rate and feasibility of such cyclization reactions.

Reactivity with Dienophiles under Diels-Alder Conditions

The 1,2,4-benzotriazine nucleus can function as an electron-deficient azadiene in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov This reactivity allows for the construction of new heterocyclic rings through [4+2] cycloaddition with electron-rich dienophiles such as enamines, ynamines, or enol ethers. nih.govnih.gov The reaction typically proceeds with the dienophile adding across the C3 and N5 positions of the benzotriazine ring, followed by the elimination of a stable molecule, often dinitrogen (N₂), leading to the formation of a new aromatic or partially saturated ring system. nih.govescholarship.org

Reductive and Oxidative Conversion Pathways

The 1,2,4-benzotriazine ring system can be transformed through various reductive and oxidative pathways. As discussed previously (Section 3.2.2), the related 3-amino-6-methoxy-1,2,4-benzotriazine 1,4-dioxide undergoes a one-electron reduction to form a radical anion, which then converts to a highly oxidizing benzotriazinyl radical. nih.govubc.ca This radical species is a key intermediate in its biological mechanism of action. nih.govacs.org The identification of an oxymethyl radical from the 3-methoxy substituted analogue in one study points to the complex radical chemistry these systems can undergo. nih.govacs.org

More drastic reductive conditions can lead to rearrangement of the heterocyclic core. The use of strong reducing agents can cause a reductive ring contraction of the 1,2,4-benzotriazine ring to yield benzimidazole (B57391) derivatives. scispace.com

Conversely, oxidative pathways are crucial in the synthesis of the aromatic benzotriazine system. The final step in many syntheses of 1,2,4-benzotriazines is the oxidation of a dihydro or tetrahydro precursor. nih.govscispace.com This aromatization can often be accomplished with mild oxidizing agents, including atmospheric oxygen or manganese dioxide (MnO₂). nih.gov Another synthetic approach involves the oxidation of 1-amino-2-quinoxalones to produce 1,2,4-benzotriazines in good yields. rsc.org

| Pathway | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| One-Electron Reduction | Enzymatic or radiolytic reduction | Radical anion, oxidizing benzotriazinyl radical | nih.govubc.ca |

| Reductive Ring Contraction | Strong reductants | Benzimidazoles | scispace.com |

| Oxidative Aromatization | Air, O₂, MnO₂ | Aromatic 1,2,4-benzotriazines | nih.gov |

| Oxidation of Precursor | Oxidizing agents | 1,2,4-Benzotriazines | rsc.org |

Formation of Hydrazones and Other Condensation Products for Derivatization

The primary amino group at the C3 position of 1,2,4-benzotriazin-3-amine, 6-methoxy- provides a convenient handle for derivatization through condensation reactions. This exocyclic amine exhibits nucleophilic character and readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones.

The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding an imine, commonly referred to as a Schiff base. nih.gov When the amine is part of a hydrazine (B178648) or hydrazide-like structure, the resulting product is specifically termed a hydrazone. nih.gov These condensation reactions are a cornerstone of combinatorial chemistry, allowing for the rapid generation of libraries of derivatives from a common core structure. The resulting imine bond can also be subsequently reduced to form a stable secondary amine, further expanding the synthetic possibilities.

| Carbonyl Compound | Product Class | Potential R Groups on Carbonyl |

|---|---|---|

| Aldehyde (R-CHO) | Schiff Base / Hydrazone derivative | Aryl, Heteroaryl, Alkyl |

| Ketone (R-CO-R') | Schiff Base / Hydrazone derivative | Aryl, Alkyl |

Computational Chemistry and Theoretical Investigations of 1,2,4 Benzotriazin 3 Amine, 6 Methoxy Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic and structural properties of 1,2,4-benzotriazine (B1219565) systems. nih.govacs.orgresearchgate.net DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of investigations, from electronic structure analysis to mechanistic studies of complex chemical transformations.

The electronic structure of the 1,2,4-benzotriazine ring is significantly influenced by the nature and position of substituents. nih.gov DFT calculations have been employed to investigate these substituent effects on the electronic properties and spectroscopic behavior of benzotriazine analogues. For instance, studies on C(3)-substituted benzo[e] nih.govresearchgate.netrsc.orgtriazines have shown a significant effect of the substituent on the π-π*(1) transition energy. nih.gov

Electron-donating groups, such as the 6-methoxy group in 1,2,4-benzotriazin-3-amine, 6-methoxy-, are expected to influence the electron density distribution within the benzotriazine core. This, in turn, affects the energy levels of the molecular orbitals and the nature of electronic transitions. The methoxy (B1213986) group, being an electron-donating substituent, can increase the energy of the highest occupied molecular orbital (HOMO), potentially leading to a red shift (shift to longer wavelengths) in the π-π* absorption bands compared to the unsubstituted parent compound.

Table 1: Calculated Electronic Transition Data for Illustrative Substituted Benzotriazines

| Compound/Substituent | Calculated λmax (nm) | Transition Character |

|---|---|---|

| Unsubstituted Benzotriazine | 350 | π-π* |

| 3-Amino Benzotriazine | 365 | π-π* |

| 6-Methoxy Benzotriazine | 370 | π-π* |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

DFT calculations have been crucial in elucidating the mechanisms of radical formation and subsequent transformation pathways in 1,2,4-benzotriazine derivatives, particularly in the context of their biological activity. researchgate.netosi.lv For example, studies on 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and its analogues have utilized DFT to investigate the radicals formed upon one-electron reduction. nih.govacs.orgacs.orgnih.govresearchgate.net

These studies suggest that the initial one-electron reduction leads to the formation of a radical anion. nih.gov The subsequent fate of this radical, including potential protonation and elimination reactions to form a benzotriazinyl radical, can be modeled using DFT. acs.orgnih.gov For a compound like 1,2,4-benzotriazin-3-amine, 6-methoxy-, DFT could be used to model the stability of the corresponding radical species and map the potential energy surface for its transformation pathways. The presence of the 6-methoxy group could influence the spin density distribution in the radical and the energetics of subsequent reactions.

The one-electron reduction potential of a related compound, 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), has been determined experimentally and computationally. nih.gov For 1,2,4-Benzotriazin-3-amine, 6-methoxy-, the presence of the electron-donating methoxy group would be expected to make the reduction more difficult, resulting in a more negative redox potential compared to an unsubstituted analogue.

Table 2: Predicted Redox Potentials of Illustrative Benzotriazine Derivatives

| Compound | Predicted E° (V vs. NHE) |

|---|---|

| 1,2,4-Benzotriazin-3-amine | -0.50 |

| 1,2,4-Benzotriazin-3-amine, 6-methoxy- | -0.55 |

| 1,2,4-Benzotriazin-3-amine, 6-nitro- | -0.40 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals provide insights into the electrophilic and nucleophilic nature of a molecule.

For 1,2,4-Benzotriazin-3-amine, 6-methoxy-, the HOMO is expected to be delocalized over the aromatic system, with significant contributions from the amino and methoxy groups, reflecting its potential as an electron donor (nucleophile). The LUMO, conversely, would be distributed over the electron-deficient triazine ring, indicating its capacity to accept electrons (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electron-donating amino and methoxy groups are expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule compared to the unsubstituted benzotriazine. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for an Illustrative Benzotriazine System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table are hypothetical and for illustrative purposes.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis and geometrical optimization are fundamental aspects of molecular modeling, aiming to identify the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For 1,2,4-Benzotriazin-3-amine, 6-methoxy-, the primary conformational flexibility arises from the rotation of the methoxy group and the orientation of the amine group protons.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the C-O bond of the methoxy group to identify the lowest energy conformer. nih.gov Geometrical optimization calculations refine the molecular structure to a minimum on the potential energy surface, providing accurate bond lengths, bond angles, and dihedral angles. rsc.org These optimized geometries are crucial for subsequent electronic structure calculations and for understanding intermolecular interactions. The planarity of the benzotriazine ring system is a key structural feature, and computational studies can quantify any deviations from planarity induced by substituents. nih.gov

Table 4: Selected Optimized Geometrical Parameters for a 1,2,4-Benzotriazine Analogue

| Parameter | Value |

|---|---|

| C-N (in triazine ring) Bond Length | 1.34 Å |

| N=N Bond Length | 1.29 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

| C-N (amine) Bond Length | 1.37 Å |

Note: The data in this table are representative values for a similar heterocyclic system and are for illustrative purposes.

Chemical Applications and Material Science Relevance of 1,2,4 Benzotriazine Derivatives

Redox Active Materials and Advanced Functional Molecules

The inherent electron-deficient nature of the 1,2,4-benzotriazine (B1219565) ring system makes its derivatives promising candidates for use in redox-active materials and advanced functional molecules. The strategic placement of electron-donating or -withdrawing groups allows for the fine-tuning of their electronic properties.

Design and Synthesis of Electron Acceptors for Organic Devices

The development of novel electron-accepting (n-type) organic materials is crucial for the advancement of organic electronic devices. Research into quinoidal 1,2,4-benzotriazines has demonstrated that structural modifications can significantly enhance their electron-accepting capabilities. nih.govacs.orgacs.org By introducing electron-withdrawing groups, such as trifluoromethyl at the C3 position and ylidenemalononitrile at the C7 position, researchers have successfully created derivatives with significantly reduced first reduction potentials, indicating improved electron affinity. nih.govacs.orgacs.org

Computational studies, such as Density Functional Theory (DFT), on various 1,2,4-benzotriazine derivatives have shown that their Frontier Molecular Orbital (FMO) energies can be comparable to those of known electron acceptors like PC70BM, a fullerene derivative widely used in organic photovoltaics. acs.org This suggests that with appropriate molecular design, 1,2,4-benzotriazine derivatives, including those with a 6-methoxy substitution, could be tailored to function as effective electron-accepting components in organic electronic devices. acs.org

Table 1: Electrochemical Properties of Selected Redox-Active Quinoidal 1,2,4-Benzotriazines

| Compound | Substituents | First Reduction Potential (E1/2-1/0 V) |

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | R¹ = Ph, R² = Ph | -1.20 |

| Derivative with C3-trifluoromethyl and C7-ylidenemalononitrile groups | R¹ = CF₃, C7 = C(CN)₂ | ~ -0.65 |

This table is generated based on data from research on quinoidal 1,2,4-benzotriazines to illustrate the tunability of their redox properties. nih.govacs.orgacs.org

Potential Applications in Organic Electronic Devices (e.g., OPV, OFET, OLED)

The promising electronic properties of 1,2,4-benzotriazine derivatives position them as potential materials for various organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their function in these devices is primarily linked to their ability to accept and transport electrons.

In the context of OLEDs , materials with high electron mobility are essential for efficient charge transport and recombination. While research has heavily focused on 1,3,5-triazine (B166579) derivatives as electron-transporting materials, the electron-deficient nature of the 1,2,4-benzotriazine core suggests its potential in this area as well. mdpi.comresearchgate.netresearchgate.net Star-shaped molecules incorporating a triazine core have been shown to be effective host materials in green phosphorescent OLEDs. researchgate.net The ability to functionalize the 1,2,4-benzotriazine scaffold allows for the design of molecules with the desired thermal stability and morphological properties for device fabrication.

For OPVs , the development of non-fullerene acceptors is a major area of research. The tunable LUMO levels of 1,2,4-benzotriazine derivatives make them attractive candidates. acs.org By pairing a suitable 1,2,4-benzotriazine-based acceptor with a polymer donor, it may be possible to achieve efficient charge separation and collection.

In OFETs , n-type organic semiconductors are crucial for creating complementary circuits. The electron-accepting nature of the 1,2,4-benzotriazine core could be harnessed to design materials with high electron mobility for such applications.

While the direct application of 1,2,4-Benzotriazin-3-amine, 6-methoxy- in these devices has not been explicitly demonstrated, the collective research on the broader class of 1,2,4-benzotriazine derivatives strongly indicates a promising future for these compounds in the field of organic electronics. Further research focusing on the synthesis and characterization of specifically substituted derivatives like the 6-methoxy-3-amino variant is needed to fully realize this potential.

Synthetic Intermediates and Building Blocks in Organic Synthesis

Beyond its potential in material science, 1,2,4-Benzotriazin-3-amine, 6-methoxy- and related compounds serve as valuable synthetic intermediates for the construction of more complex molecular architectures, particularly fused heterocyclic ring systems.

Facilitation of Structural Diversification via Coupling Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to create carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecules. The 1,2,4-benzotriazine scaffold can be functionalized with leaving groups, such as halogens, making it amenable to various palladium-catalyzed cross-coupling reactions.

For instance, the synthesis of aryl-substituted benzotriazines has been achieved through Suzuki coupling reactions of 3-amino-7-halobenzotriazines with arylboronic acids. scispace.com This demonstrates that the 3-amino-benzotriazine core is stable to these reaction conditions and can be used as a platform for introducing aryl substituents. This approach allows for significant structural diversification, which is crucial for tuning the properties of the final molecules for specific applications, be it in medicinal chemistry or material science.

While specific examples detailing the use of 1,2,4-Benzotriazin-3-amine, 6-methoxy- in coupling reactions are not prevalent in the literature, the presence of the aromatic ring and the amino group suggests that it could be readily halogenated at other positions on the benzene (B151609) ring. The resulting halo-derivative could then participate in Suzuki, Stille, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce a wide array of substituents. This would provide a powerful tool for creating a library of 6-methoxy-3-amino-1,2,4-benzotriazine derivatives with diverse electronic and steric properties.

The application of palladium-catalyzed reactions for the functionalization of 3-substituted benzo[e] nih.govnih.govtriazines from 3-chloro- and 3-iodobenzotriazines further underscores the utility of cross-coupling chemistry in this field. lodz.plresearchgate.net These reactions have been used to introduce alkyl, aryl, heteroaryl, and other functional groups at the C3 position. A similar strategy could be envisioned for the diversification of the 1,2,4-Benzotriazin-3-amine, 6-methoxy- scaffold.

Advanced Research Directions and Future Perspectives in 1,2,4 Benzotriazin 3 Amine, 6 Methoxy Chemistry

Development of Novel and Efficient Synthetic Methodologies

The traditional synthesis of 1,2,4-benzotriazines often involves multi-step procedures that may lack efficiency and employ harsh reaction conditions. acs.org Consequently, a significant research thrust is the development of novel, more efficient, and environmentally benign synthetic routes to access 6-methoxy-substituted 3-amino-1,2,4-benzotriazines and their derivatives.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, visible light-mediated synthesis is emerging as a powerful tool for constructing heterocyclic scaffolds. A novel protocol for synthesizing substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction of acyclic aryl triazine precursors under violet light, achieving excellent yields in short reaction times without the need for additives or photocatalysts. nih.gov Adapting such photochemical strategies could provide a direct and efficient pathway to the 1,2,4-benzotriazine (B1219565) core.

Another innovative approach involves the intramolecular cyclization of 3-substituted isoindolin-1-ones, which are themselves prepared from 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives. nih.gov This two-step, economical procedure offers a versatile route to various 1,2,4-[e]-benzotriazine derivatives and could be tailored for the synthesis of the target compound. nih.gov Furthermore, the reduction of 2-nitrophenylhydrazones followed by air oxidation of the resulting amino compounds presents a general and effective method for synthesizing a variety of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which can serve as precursors to the fully aromatic systems. semanticscholar.org

These modern synthetic strategies, summarized in the table below, represent a significant step forward from classical methods, offering milder conditions, higher efficiency, and greater functional group tolerance.

| Synthetic Approach | Key Features | Potential Advantages for 6-methoxy-1,2,4-benzotriazin-3-amine Synthesis |

| Visible Light-Mediated Photocyclization | Utilizes violet light (420 nm), catalyst-free, continuous flow technology. nih.gov | High efficiency, green credentials, scalability, and process robustness. nih.gov |

| Intramolecular Cyclization of Isoindolin-1-ones | Economical two-step procedure from readily available starting materials. nih.gov | Good to high yields, potential for diverse substitution patterns. nih.gov |

| Reduction of 2-Nitrophenylhydrazones | General method for 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. semanticscholar.org | Versatility in introducing substituents at the 3-position. semanticscholar.org |

In-depth Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of 1,2,4-Benzotriazin-3-amine, 6-methoxy- is crucial for optimizing its synthesis and exploring its reactivity. The one-electron reduction of its 1,4-dioxide analogue, a process relevant to its biological activity as a hypoxia-selective cytotoxin, has been a subject of detailed mechanistic study. This process leads to the formation of oxidizing radicals, and the mechanism has been investigated using techniques like pulse radiolysis. ubc.ca

The one-electron reduced species of the 6-methoxy analogue undergoes a first-order reaction with an increased rate constant compared to the parent compound, tirapazamine (B611382). ubc.ca This transformation is believed to proceed through the formation of a benzotriazinyl radical, which is considered the active cytotoxic species. The study of such radical-mediated processes is a key area of ongoing research.

Furthermore, exploring the mechanisms of other complex chemical transformations is a promising research direction. For example, the thermal and photolytic decomposition of related 3-substituted-1,2,3-benzotriazin-4-ones leads to the formation of various rearranged heterocyclic products, and understanding the underlying pathways is essential for harnessing their synthetic potential. rsc.org Mechanistic studies on the reactions of related triazines with nucleophiles, such as the reaction of 1,2,3-triazines with amidines, have revealed stepwise addition/N2 elimination/cyclization pathways, challenging the initially assumed Diels-Alder type mechanisms. nih.gov Applying similar detailed mechanistic scrutiny to the reactions of 1,2,4-Benzotriazin-3-amine, 6-methoxy- will undoubtedly uncover novel reactivity and synthetic opportunities.

Exploration of Structure-Reactivity Relationships within Analogues

Systematic modification of the 1,2,4-benzotriazine scaffold and the analysis of the resulting changes in reactivity and properties are fundamental to the rational design of new functional molecules. Extensive structure-activity relationship (SAR) studies have been conducted on 1,2,4-benzotriazine 1,4-dioxides, including analogues with methoxy (B1213986) substituents, in the context of their application as hypoxia-selective anticancer agents. capes.gov.brnih.gov

These studies have systematically varied the electronic, hydrophobic, and steric parameters of substituents at different positions of the benzotriazine ring. A key finding is the strong correlation between the one-electron reduction potential (E(1)) and the electronic properties of the substituents. capes.gov.br For instance, electron-withdrawing groups tend to increase the aerobic cytotoxicity, while the hypoxic cytotoxicity is optimized for compounds with E(1) values in a specific range. capes.gov.br

The following table summarizes the key parameters and their influence on the activity of 1,2,4-benzotriazine 1,4-dioxide analogues:

| Parameter | Influence on Activity |

| One-Electron Reduction Potential (E(1)) | Correlates with the electronic properties of substituents. Higher E(1) values generally lead to increased aerobic and hypoxic cytotoxicity. capes.gov.br |

| Hydrophobicity | Affects solubility and potentially cell penetration. |

| Steric Parameters | Can influence the interaction with biological targets and solubility. |

| Hypoxic Cytotoxicity Ratio (HCR) | A measure of the selectivity for killing cells under hypoxic conditions. Analogues with high HCRs often have E(1) values in a specific range. capes.gov.br |

Future research in this area will likely focus on synthesizing novel analogues of 1,2,4-Benzotriazin-3-amine, 6-methoxy- with diverse substitution patterns and evaluating their reactivity in various chemical transformations. This will not only expand the chemical space of this heterocyclic system but also provide deeper insights into the fundamental principles governing its reactivity.

Application of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For benzotriazine derivatives, Density Functional Theory (DFT) calculations have been successfully employed to elucidate complex phenomena that are challenging to probe experimentally.

One notable application is in understanding the structure-to-magnetism correlation in Blatter radicals derived from 1,2,4-benzotriazines. DFT calculations have accurately reproduced experimentally observed magnetic exchange interactions, providing a clear picture of the magnetic behavior of these molecules. rsc.org This predictive power is invaluable for the design of new organic magnetic materials.

Furthermore, DFT calculations have been instrumental in mechanistic studies. For instance, in the synthesis of 1,2,3-benzotriazines via intramolecular heterocyclization, DFT calculations have helped to elucidate the reaction mechanism, confirming a stepwise pathway. acs.org Computational methods are also used to predict the reactivity of benzotriazole (B28993) derivatives by calculating their electrophilicity parameters, which can then be used to forecast reaction rates with various nucleophiles. researchgate.net

The application of computational tools to 1,2,4-Benzotriazin-3-amine, 6-methoxy- and its analogues can be expected to grow, with a focus on:

Predicting Reaction Outcomes: Guiding the design of new synthetic routes and predicting the feasibility of novel transformations.

Elucidating Reaction Mechanisms: Providing detailed energetic profiles of reaction pathways and identifying key intermediates and transition states.

Calculating Molecular Properties: Predicting electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding reactivity and potential applications in materials science. scribd.com

Simulating Spectroscopic Data: Aiding in the characterization of new compounds by predicting their NMR, IR, and other spectral properties. bozok.edu.tr

Integration into Emerging Fields of Material Science and Redox Systems

While much of the research on 1,2,4-benzotriazine derivatives has been driven by their potential pharmacological applications, their unique electronic and redox properties make them attractive candidates for integration into emerging fields like material science and redox systems.

The ability of 1,2,4-benzotriazine 1,4-dioxides to undergo one-electron reduction and form stable radical species is a key feature that could be exploited in the design of redox-active materials. ubc.ca These compounds could potentially be used as components in organic batteries, redox flow batteries, or as redox mediators in various chemical processes. The formation of highly oxidizing radicals upon reduction of some analogues suggests their potential use in applications requiring controlled oxidative processes. nih.gov

The study of Blatter radicals based on the 1,2,4-benzotriazine core has already demonstrated their potential in the field of organic magnetism. rsc.org By carefully designing the molecular structure, it is possible to control the magnetic interactions between molecules in the solid state, leading to materials with interesting magnetic properties. The 6-methoxy substituent in 1,2,4-Benzotriazin-3-amine could play a crucial role in tuning the electronic properties and intermolecular interactions, thus influencing the bulk properties of the material.

Future research in this area could explore:

The synthesis and characterization of polymers and coordination compounds incorporating the 6-methoxy-1,2,4-benzotriazin-3-amine moiety.

The investigation of the electrochemical properties of these new materials and their performance in energy storage devices.

The exploration of their potential as sensors, where changes in their redox state or interaction with analytes could lead to a detectable signal.

The design of novel organic radical-based materials with tailored magnetic or optical properties.

Q & A

Q. What are the optimal synthetic routes for 1,2,4-Benzotriazin-3-amine, 6-methoxy- in academic settings?

The compound can be synthesized via multi-step reactions involving triazine intermediates. A general procedure involves coupling methoxy-substituted aromatic amines with trichlorotriazine under controlled conditions, followed by selective reduction and purification (e.g., column chromatography). Key steps include maintaining anhydrous conditions and optimizing reaction temperatures (e.g., 45°C for 1 hour) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly H and C NMR to identify methoxy (-OCH) and amine (-NH) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy can confirm functional groups like C-N and aromatic C-H stretches .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

Q. What are the recommended storage conditions to preserve integrity?

Store in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Periodic purity checks via thin-layer chromatography (TLC) are advised .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and energetics for key steps (e.g., cyclization). Software like COMSOL Multiphysics enables virtual screening of solvent effects and catalytic conditions, reducing trial-and-error experimentation. Molecular docking can also explore bioactivity if the compound is studied for pharmacological applications .

Q. What strategies resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).

- Experimental replication : Control variables like solvent (DMSO vs. aqueous) and cell lines.

- Statistical tools : Apply multivariate analysis to identify confounding factors (e.g., impurities in synthesis batches) .

Q. How do substituent modifications (e.g., replacing methoxy with halogen groups) impact reactivity?

Use a factorial design approach to systematically vary substituents and measure outcomes (e.g., reaction yield, bioactivity). Electrophilic substitution reactions can introduce halogens, while Hammett plots correlate substituent electronic effects with reaction rates. Advanced characterization (e.g., X-ray crystallography) reveals structural changes .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to target proteins.

- Kinetic assays : Monitor enzyme inhibition (e.g., IC determination).

- CRISPR-Cas9 knockouts : Confirm target specificity in cellular models .

Methodological Considerations

Q. How to design experiments minimizing resource consumption?

Implement Design of Experiments (DoE) to test multiple variables (e.g., temperature, catalyst loading) in parallel. Use microfluidic reactors for small-scale synthesis and AI-driven platforms (e.g., LabMate) for predictive optimization .

Q. What protocols ensure reproducibility in cross-disciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.